molecular formula C16H16N2O2 B7564853 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B7564853
M. Wt: 268.31 g/mol
InChI Key: JTCAQNZDKWLMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one, also known as MMQ, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMQ belongs to the class of quinazolinone derivatives, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, studies have suggested that 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can modulate various biochemical and physiological processes in cells and tissues. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to reduce the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its high purity and stability. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be easily synthesized and purified to obtain a high yield of the compound. However, one of the limitations of using 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in vivo, to determine its efficacy and toxicity in animal models. Another direction is to explore the potential use of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in combination with other drugs or therapies, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one and its potential targets in cells and tissues.

Synthesis Methods

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized through a multi-step process involving the condensation of 2-amino-4-methoxy-5-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and reduction. This synthesis method has been optimized to yield high purity and high yield of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one.

Scientific Research Applications

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-tumor activities. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-7-8-14(20-2)12(9-10)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCAQNZDKWLMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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